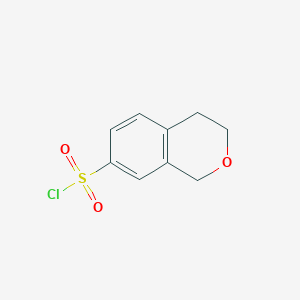
3,4-Dihydro-1H-isochromene-7-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydro-1H-isochromene-7-sulfonyl chloride (DIC) is a heterocyclic organic compound that has been used in various scientific research applications. It is a colorless, odorless solid that has a melting point of 95°C and a boiling point of 190°C. DIC is a versatile compound that has been used in a variety of synthetic organic chemistry applications, particularly in the synthesis of heterocyclic compounds. It is also known to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and antifungal effects.
Scientific Research Applications
Synthesis of Amino Acid Derivatives
Research by Riabchenko et al. (2020) explored the creation of amino acid derivatives using 4-(1-oxo-1H-isochromen-3-yl)benzenesulfonyl chloride, a compound closely related to 3,4-Dihydro-1H-isochromene-7-sulfonyl chloride. This involved the interaction of this sulfonyl chloride with amino acid methyl esters, leading to amino acid sulfonamide derivatives of isocoumarin, significant for their potential in biochemical applications (Riabchenko et al., 2020).
Solid-phase Synthetic Method Development
Jeon et al. (2008) utilized polymer-bound anthranilic acid derivatives to obtain 3,4-dihydro-1H-2,1-benzothiazine-4-one 2,2-dioxide derivatives, employing sulfonyl chlorides in the process. This study demonstrates an advancement in solid-phase synthetic methods relevant to the application of sulfonyl chlorides in the synthesis of organic compounds (Jeon et al., 2008).
Green Chemistry Applications
Azimi and Hariri (2016) reported on the use of an ionic liquid incorporating sulfonyl chloride groups for the synthesis of heterocyclic compounds. This study highlights the role of such compounds in developing greener, more efficient chemical synthesis processes (Azimi & Hariri, 2016).
Synthesis of Antitumor Agents
Mondal et al. (2003) developed a method for synthesizing 1-methoxy-5,10-dioxo-5,10-dihydro-1H-benzo[g]isochromene-3-carboxylic acid derivatives, using a process involving sulfonyl chlorides. This work contributes to the development of novel antitumor agents and underscores the importance of sulfonyl chlorides in medicinal chemistry (Mondal et al., 2003).
Difunctionalization Procedures in Organic Chemistry
Wang et al. (2019) investigated a method for the sulfonylation/arylation of vinylcyclopropanes using sulfonyl chlorides. This research contributes to the understanding of difunctionalization procedures in organic chemistry, which are vital for the development of complex organic molecules (Wang et al., 2019).
Cytotoxic and Antimicrobial Effects
Research by Thi et al. (2015) on the synthesis of 3-substituted 1H-benzo[g]isochromene-5,10-diones, involving sulfonyl chlorides, demonstrated interesting cytotoxic and antimicrobial effects, revealing the potential of these compounds in the development of new therapeutic agents (Thi et al., 2015).
Friedel-Crafts Sulfonylation
Nara, Harjani, and Salunkhe (2001) utilized 1-butyl-3-methylimidazolium chloroaluminate ionic liquids for Friedel-Crafts sulfonylation, an important reaction in organic chemistry. Their work demonstrated enhanced reactivity and yields, contributing to the efficiency of chemical synthesis processes (Nara, Harjani, & Salunkhe, 2001).
Safety and Hazards
The safety data sheet for a similar compound, 3-diazo-3,4-dihydro-4-oxonaphthalene-1-sulfonyl chloride, indicates that it is classified as a flammable solid and a self-reactive chemical. It may cause an allergic skin reaction, serious eye irritation, and is harmful to aquatic life with long-lasting effects . It’s important to note that safety and hazards can vary between different compounds, even if they are structurally similar. Therefore, specific safety data for 3,4-Dihydro-1H-isochromene-7-sulfonyl chloride should be referenced when handling this compound.
properties
IUPAC Name |
3,4-dihydro-1H-isochromene-7-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3S/c10-14(11,12)9-2-1-7-3-4-13-6-8(7)5-9/h1-2,5H,3-4,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSMSKMPEFJTEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C=CC(=C2)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

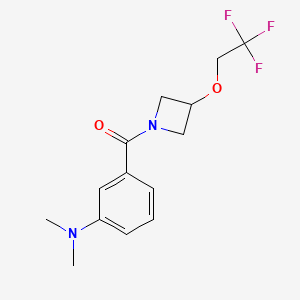

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-(4-chloro-3,5-dimethylpyrazol-1-yl)benzoate](/img/structure/B2358855.png)
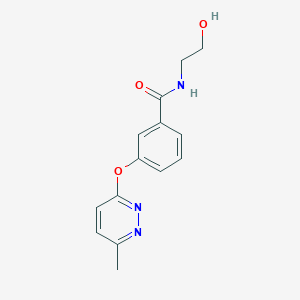
![N-(benzo[d][1,3]dioxol-5-yl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carboxamide](/img/structure/B2358857.png)
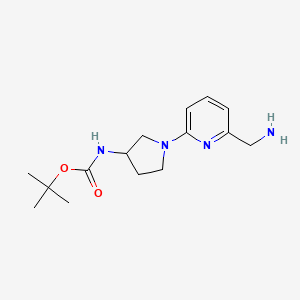
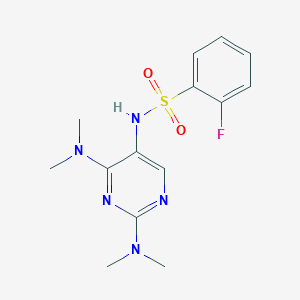
![N-(4-fluorobenzyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2358860.png)
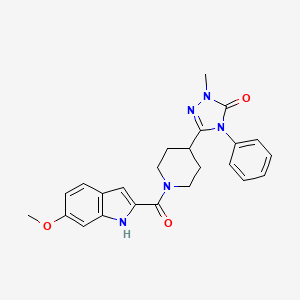
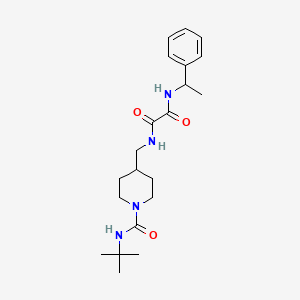
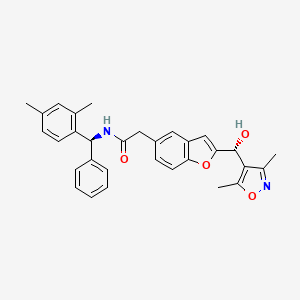
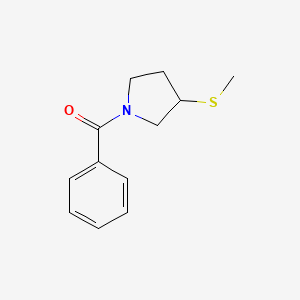
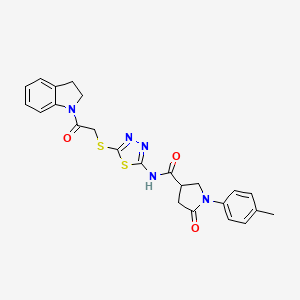
![3-[(4-fluorophenyl)methyl]-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2358874.png)